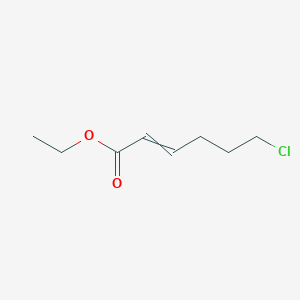

ethyl 6-chlorohex-2-enoate

CAS No.:

Cat. No.: VC18898055

Molecular Formula: C8H13ClO2

Molecular Weight: 176.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13ClO2 |

|---|---|

| Molecular Weight | 176.64 g/mol |

| IUPAC Name | ethyl 6-chlorohex-2-enoate |

| Standard InChI | InChI=1S/C8H13ClO2/c1-2-11-8(10)6-4-3-5-7-9/h4,6H,2-3,5,7H2,1H3 |

| Standard InChI Key | CKAKSKNWORUGDA-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C=CCCCCl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration

Ethyl 6-chlorohex-2-enoate adopts an -configuration at the double bond, as confirmed by its IUPAC name, ethyl ()-6-chlorohex-2-enoate . The trans arrangement of the alkene minimizes steric hindrance between the ester group and the chlorine substituent, stabilizing the molecule. Key spectroscopic data include:

-

NMR (CDCl): 4.14 (q, , 2H, ester -OCH), 2.93 (t, , 2H, Cl-CH), 2.33 (t, , 2H, allylic CH), 1.67–1.78 (m, 4H, central CH), 1.24 (t, , 3H, ester -CH) .

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 176.64 g/mol |

| Boiling Point | 128–130°C at 17 mmHg |

| Density | 1.12 g/cm³ (estimated) |

| Solubility | Miscible in organic solvents |

The compound’s low polarity facilitates its use in non-aqueous reaction systems, while its ester group enhances compatibility with polar aprotic solvents.

Synthesis Methods

Patent-Based Chlorination Process

A high-yield synthesis route, patented in China (CN101125815B), involves the reaction of monoethyl adipate with bis(trichloromethyl) carbonate (BTC) in the presence of an organic amine catalyst :

Reaction Scheme:

Optimized Conditions:

| Parameter | Value |

|---|---|

| Temperature | 50–80°C |

| Time | 4–8 hours |

| Molar Ratio (Adipate:BTC:Catalyst) | 1:0.34–1.0:0.01–0.20 |

| Solvent | Toluene, ethyl acetate |

This method achieves yields exceeding 90% with 98.5% purity, outperforming traditional thionyl chloride routes in safety and cost-efficiency .

Alternative Routes

-

Halogenation of Ethyl Hex-2-enoate: Direct chlorination using or , though less selective due to competing alkene addition.

-

Esterification of 6-Chlorohex-2-enoic Acid: Requires acid catalysts (e.g., ) and ethanol, but suffers from lower yields (70–75%).

Chemical Reactivity and Applications

Organic Synthesis

The compound’s α,β-unsaturated ester participates in Michael additions and Diels-Alder reactions. For example, it reacts with Grignard reagents to form γ,δ-unsaturated ketones, valuable in terpene synthesis. The chlorine atom undergoes nucleophilic displacement with amines or thiols, enabling access to heterocyclic scaffolds.

Medicinal Chemistry

Ethyl 6-chlorohex-2-enoate is a precursor to:

-

Anticancer Agents: Derivatives inhibit topoisomerase II by mimicking natural podophyllotoxin.

-

Antiviral Compounds: Chlorinated side chains enhance membrane permeability in protease inhibitors.

Industrial Applications

-

Flavor/Fragrance: Imparts fruity notes in perfumery, though limited by regulatory constraints.

-

Polymer Chemistry: Serves as a crosslinking agent in unsaturated polyester resins.

| Hazard | Precaution |

|---|---|

| Skin/Eye Irritant | Use nitrile gloves, goggles |

| Volatility | Store in sealed containers |

The compound is classified as non-carcinogenic but requires ventilation due to mild respiratory toxicity.

Comparison with Analogous Compounds

| Compound | Key Differences | Reactivity |

|---|---|---|

| Ethyl 6-bromohex-2-enoate | Larger atomic radius of Br | Faster reactions |

| Ethyl hexanoate | Saturated backbone | No conjugate addition |

| Ethyl 4-chlorobut-2-enoate | Shorter chain | Reduced steric effects |

The chlorine atom in ethyl 6-chlorohex-2-enoate balances reactivity and stability, making it preferable for multistep syntheses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume